Bendroflumethiazide is a thiazide diuretic, a class of drugs that increase urine output by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron in the kidneys. [] Bendroflumethiazide is often used in scientific research to induce diuresis in animal models and study its effects on various physiological processes, particularly those related to renal function, blood pressure regulation, and electrolyte balance. []
Bendroflumethiazide can be synthesized through a multi-step chemical reaction. One common method involves the reaction between phenylacetaldehyde and 2,4-disulfonamido-5-trifluoromethylaniline.
This synthesis pathway allows for the efficient production of Bendroflumethiazide while maintaining high purity levels necessary for pharmaceutical applications .
Bendroflumethiazide has a complex molecular structure that can be described by its IUPAC name: 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide.
The molecular structure facilitates its interaction with specific transporters in the renal system, enhancing its diuretic effect .
Bendroflumethiazide participates in several chemical reactions relevant to its therapeutic effects:
The mechanism of action of Bendroflumethiazide primarily revolves around its ability to inhibit sodium reabsorption in the kidneys:
Bendroflumethiazide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 421.4 g/mol |
Physical Appearance | White to cream-colored crystalline powder |
Melting Point | 222-223 °C |
Solubility | Freely soluble in acetone and alcohol |
Octanol/Water Partition Coefficient | 1.89 |
Chiral Centers | 1 |
These properties influence its formulation as a pharmaceutical agent and its behavior within biological systems .
Bendroflumethiazide is primarily used for:
In clinical practice, Bendroflumethiazide is often chosen for its efficacy in reducing blood pressure while also providing diuretic benefits.
The modern era of diuretics began in 1937 with the discovery of sulfanilamide’s bicarbonate-excreting effect, leading to carbonic anhydrase inhibitors like acetazolamide (1954). A breakthrough occurred in 1954 when Merck Sharp & Dohme (MSD) synthesized chlorothiazide—the first thiazide diuretic—which unexpectedly increased chloride excretion instead of bicarbonate. This revealed new therapeutic targets beyond the proximal tubule [8]. Structural optimization efforts followed, culminating in bendroflumethiazide (patented 1958, approved 1960), where a trifluoromethyl group replaced chlorothiazide’s chlorine and a benzyl group was incorporated at N3 [2] [4]. The critical synthetic route involves:
Table 1: Evolution of Thiazide Diuretics
Compound | Introduction Year | Key Structural Features |
---|---|---|
Chlorothiazide | 1954 | Unsubstituted benzothiadiazine; Cl at C6 |
Hydrochlorothiazide | 1959 | Dihydrogenated ring; Cl at C6 |
Bendroflumethiazide | 1960 | CF₃ at C6; benzyl at N3 |
Bendroflumethiazide’s structure (C₁₅H₁₄F₃N₃O₄S₂) features strategic modifications at three key positions:
Table 2: Regioselective Impact on Physicochemical Properties
Position | Substituent | Role | Effect on Properties |
---|---|---|---|
N3 | Benzyl | Lipophilicity enhancer | ↑ log P; ↑ half-life |
C6 | -CF₃ | Electron-withdrawing group | ↑ Receptor affinity; ↓ metabolic degradation |
C7 | -SO₂NH₂ | Hydrogen bonding site | Critical for NCC inhibition |
Regioselective synthesis requires controlled conditions:
The -CF₃ group at C6 is pivotal for bendroflumethiazide’s efficacy. Its effects include:
Table 3: Trifluoromethyl vs. Chloro Substituent Effects
Property | -CF₃ (Bendroflumethiazide) | -Cl (Hydrochlorothiazide) |
---|---|---|
Electronegativity | High (3.98 Pauling) | Moderate (3.16 Pauling) |
Receptor Binding | Kᵢ = 18 nM | Kᵢ = 54 nM |
Metabolic Half-life | 3–4 hours | 2.5 hours |
Additionally, -CF₃ induces a conformational shift in NCC, blocking sodium translocation more effectively than non-fluorinated analogs [1]. This substituent’s role extends beyond sterics—it fine-tunes electronic distribution across the benzothiadiazine ring, optimizing interactions with distal residues (e.g., Lys569) via dipole-mediated polarization [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7